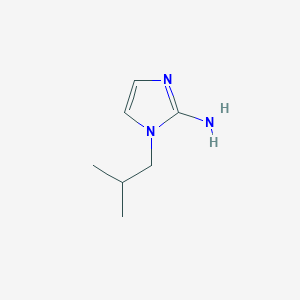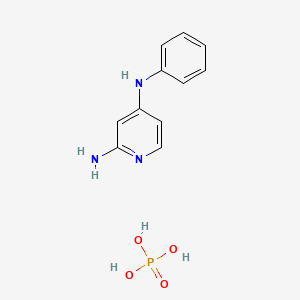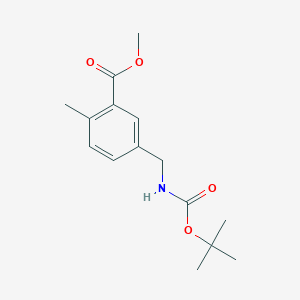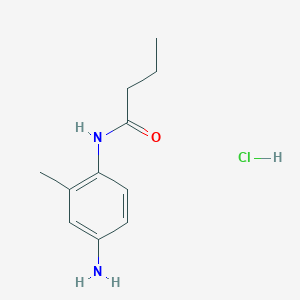
1-Benzyl-2-piperidineacetic Acid
Overview
Description
1-Benzyl-2-piperidineacetic Acid is a chemical compound with the molecular formula C14H19NO2 . It is used in various synthetic routes and has several physical and chemical properties .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The most common method for synthesizing piperidine derivatives involves the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered heterocyclic ring, which includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The reaction proceeds via acid-mediated alkyne functionalization with enamine formation, which generates an iminium ion. Subsequent reduction leads to piperidine formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C14H19NO2), its structure, and its synthetic routes .Scientific Research Applications
Conformational Analysis and Structural Studies
Research involving 1-piperidineacetic acid, a related compound, has been instrumental in understanding the conformational dynamics and structural characteristics of similar chemical entities. For instance, a study conducted by Dega-Szafran et al. (2002) explored the conformation of 1-piperidineacetic acid through X-ray, FTIR, and ab initio calculations, shedding light on its zwitterionic form and the impact of water molecules on its stability (Dega-Szafran et al., 2002). Such studies are crucial for designing compounds with desired chemical and physical properties.
Synthesis of Pharmacologically Active Derivatives
The research on benzamide derivatives with a cycloaminoalkanecarboxylic acid side chain, including structures akin to 1-Benzyl-2-piperidineacetic acid, demonstrates the compound's potential in developing gastrointestinal prokinetic agents. Sakaguchi et al. (2001) highlighted the synthesis of these derivatives and their evaluation for prokinetic and dopamine D2 receptor antagonist activities, revealing insights into optimizing such compounds for enhanced therapeutic efficacy without significant side effects (Sakaguchi et al., 2001).
Molecular Docking and Anticancer Activity
A study by Janani et al. (2020) on 1-Benzyl-4-(N-Boc-amino)piperidine, which shares structural similarities with this compound, employed molecular docking to investigate its anticancer activity against VEGFR-2 kinase inhibitor receptors. This research emphasizes the utility of such compounds in exploring therapeutic avenues against cancer (Janani et al., 2020).
Crystal Structure and Molecular Interactions
Further investigations into the crystal and molecular structure of complexes formed by 1-piperidineacetic acid provide a foundation for understanding the intermolecular interactions that govern the behavior of these compounds in solid states. Studies by Dega-Szafran et al. on complexes with perchloric acid and phenols offer detailed insights into the hydrogen bonding and electrostatic interactions that could influence the design and development of new chemical entities with specific functionalities (Dega-Szafran et al., 2004).
Mechanism of Action
Target of Action
1-Benzyl-2-piperidineacetic Acid is a derivative of piperidine . Piperidine derivatives have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .
Mode of Action
It’s worth noting that piperidine derivatives have been found to exhibit a wide variety of biological activities . For instance, some piperidine derivatives have shown anti-inflammatory properties by inhibiting the cyclooxygenase (COX) enzymes .
Biochemical Pathways
It’s known that each metabolic pathway consists of a series of biochemical reactions that are connected by their intermediates .
Result of Action
Some piperidine derivatives have shown to inhibit cox enzymes, leading to anti-inflammatory effects .
Action Environment
It’s important to note that environmental factors can significantly impact the action of chemical compounds .
Safety and Hazards
Future Directions
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that 1-Benzyl-2-piperidineacetic Acid and other piperidine derivatives have a promising future in the field of drug discovery.
properties
IUPAC Name |
2-(1-benzylpiperidin-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-14(17)10-13-8-4-5-9-15(13)11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEKRTHWDKJFTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{4-[(2,2,2-trifluoroethyl)amino]tetrahydro-2H-pyran-4-yl}methanol](/img/structure/B3088207.png)










